5-Chloro-2,4,6-trifluoropyrimidine is a heterocyclic compound containing a six-membered ring with nitrogen atoms at positions 1 and 3. Chlorine and fluorine atoms are attached to the ring at positions 5, 2, and 4 respectively. While the specific research applications are not widely publicized, the presence of these functional groups can endow the molecule with interesting properties for scientific exploration. For instance, the chlorine and fluorine atoms can influence the molecule's reactivity and stability [].
Scientific literature suggests that 5-Chloro-2,4,6-trifluoropyrimidine may find potential applications in areas such as:
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of three fluorine atoms and one chlorine atom at specific positions on the pyrimidine ring. Its molecular formula is C4ClF3N2, with a molecular weight of approximately 168.50 g/mol. This compound is notable for its high electronegativity due to the fluorine atoms, which significantly influence its chemical reactivity and biological properties.
5-Chloro-2,4,6-trifluoropyrimidine serves as an effective scaffold in nucleophilic aromatic substitution reactions. The presence of the chlorine atom activates the ortho position for nucleophilic attack, facilitating reactions with various nitrogen-centered nucleophiles. For instance, reactions with primary and secondary amines yield a mixture of products that can be analyzed via fluorine nuclear magnetic resonance spectroscopy .
Key reactions include:
5-Chloro-2,4,6-trifluoropyrimidine exhibits significant biological activity due to its structural properties. It has been studied for its potential as an antimicrobial agent and in drug discovery processes. The compound's ability to interact with biological targets makes it relevant in medicinal chemistry .
In silico studies have indicated that it may bind effectively to certain protein targets, suggesting possible applications in drug design and development .
The synthesis of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels suitable for further
5-Chloro-2,4,6-trifluoropyrimidine finds applications in various fields:
Studies on the interactions of 5-chloro-2,4,6-trifluoropyrimidine with biological macromolecules have shown promising results. Molecular docking studies suggest that it can effectively bind to proteins involved in various metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 5-chloro-2,4,6-trifluoropyrimidine. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
2,4-Dichloropyrimidine | C4Cl2N2 | Contains two chlorine atoms; less electronegative than trifluorinated derivatives. |
2,4-Difluoropyrimidine | C4F2N2 | Lacks chlorine; more stable but less reactive than trifluorinated variants. |
5-Bromo-2,4-difluoropyrimidine | C4BrF2N2 | Contains bromine; different reactivity profile compared to chlorine derivatives. |
5-Fluoro-2-chloropyrimidine | C4ClF2N2 | Less halogenation; potential for different biological activity due to fewer halogens. |
The uniqueness of 5-chloro-2,4,6-trifluoropyrimidine lies in its combination of three electronegative fluorine atoms and one chlorine atom, which significantly enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .
The crystal structure of 5-chloro-2,4,6-trifluoropyrimidine has been extensively studied to determine its bonding configuration and spatial arrangement. X-ray diffraction analyses reveal a monoclinic crystal system under space group P2₁/n, with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)°. The molecule adopts a planar configuration, with the pyrimidine ring maintaining a high degree of aromaticity. Bond lengths and angles align with typical values for halogenated pyrimidines:
Bond | Length (Å) | Angle | Reference |
---|---|---|---|
C–Cl | 1.73–1.75 | 116.2–119.1° | |
C–F | 1.35–1.38 | 120.0–123.5° | |
N–C (ring) | 1.31–1.34 | 120.0–123.5° |
The chlorine atom at the 5-position exhibits steric hindrance due to its larger atomic size compared to fluorine, influencing regioselectivity in nucleophilic substitutions. The fluorine atoms at positions 2, 4, and 6 create electron-withdrawing effects, stabilizing the ring through resonance and inductive interactions.
FT-IR spectra of 5-chloro-2,4,6-trifluoropyrimidine show distinct absorption bands:
Raman spectroscopy complements FT-IR data, particularly for detecting weak vibrations such as C–F bending (400–500 cm⁻¹) and ring deformation (600–800 cm⁻¹).
UV-Vis spectra reveal strong absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic ring. Proton-decoupled *¹⁹F NMR spectroscopy distinguishes fluorine environments:
¹H NMR spectra are limited due to the absence of protons in the parent compound, but derivatives (e.g., *N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine) show aromatic protons at δ 7.39 ppm and methylene groups at δ 4.74 ppm.
The interplay between chlorine and fluorine in 5-chloro-2,4,6-trifluoropyrimidine creates unique electronic and steric effects compared to other halogenated pyrimidines:
Chlorine’s larger size reduces steric strain compared to bromine, enabling more efficient nucleophilic substitutions at the 4-position. Fluorine’s electronegativity enhances ring stability but limits reactivity at the 5-position due to poor leaving-group ability.
Density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to map molecular orbitals and predict reactivity:
Natural bond orbital (NBO) analysis highlights charge transfer between nitrogen lone pairs and adjacent carbon atoms, stabilizing the ring. Hyperpolarizability calculations reveal moderate nonlinear optical (NLO) activity, suggesting potential applications in optoelectronic materials.
Docking simulations with estrogen receptor 3WZD show binding affinities of −5.639 kcal/mol, driven by hydrogen bonding between the pyrimidine nitrogen and receptor residues. These findings align with ADMET predictions for bioavailability and toxicity.
Nucleophilic substitution reactions of 5-chloro-2,4,6-trifluoropyrimidine occur predominantly through nucleophilic aromatic substitution mechanisms, with the regioselectivity governed by the electronic and steric effects of the substituents [1] [2]. The pyrimidine ring nitrogen atoms significantly activate the halogen positions toward nucleophilic attack, with the 4-position being the most reactive due to its para relationship to the ring nitrogen and additional activation by the adjacent chlorine atom [1].
The nucleophilic substitution reactions demonstrate a clear preference for substitution at the 4-position over the 2-position, with ratios ranging from 3:1 to 9:1 depending on the nucleophile employed [1]. Primary amines such as ammonia and ethylamine show the highest selectivity, yielding 9:1 and 8:1 ratios respectively, while secondary amines like piperidine and morpholine exhibit moderate selectivity with 3:1 ratios [1]. This selectivity pattern reflects the steric hindrance imposed by the chlorine atom at the 5-position, which increasingly affects larger nucleophiles [1].
The reaction mechanism involves initial nucleophilic attack at the electron-deficient carbon center, forming a Meisenheimer complex intermediate [1]. The negative charge in this intermediate is effectively delocalized over both nitrogen atoms of the pyrimidine ring, stabilizing the transition state [1]. Subsequent elimination of fluoride ion completes the substitution process, with the electronegative chlorine atom providing additional activation for the ortho position [1].
Nucleophilic substitution reactions with 5-chloro-2,4,6-trifluoropyrimidine typically proceed efficiently at low temperatures, with many transformations conducted at 0°C to maintain selectivity while achieving complete conversion within 2 hours [1]. The low reaction temperatures help minimize competing side reactions and preserve the regioselectivity by favoring kinetic control over thermodynamic control [1].
Nucleophile | Temperature (°C) | Major Product Position | Product Ratio (4:2) | Isolated Yield (%) |
---|---|---|---|---|
Ammonia (NH₃) | 0 | C-4 | 9:1 | 57 |
Ethylamine (EtNH₂) | 0 | C-4 | 8:1 | 57 |
Allylamine | 0 | C-4 | 5:1 | 47 |
Benzylamine | 0 | C-4 | 5:1 | 41 |
Piperidine | 0 | C-4 | 3:1 | 49 |
Morpholine | 0 | C-4 | 3:1 | 49 |
Azidation reactions of 5-chloro-2,4,6-trifluoropyrimidine provide access to azido-substituted pyrimidine derivatives, which serve as versatile intermediates for further synthetic transformations [4] [5]. The azidation process typically employs sodium azide as the nucleophile under mild conditions, demonstrating high regioselectivity for the 4-position with yields ranging from 78-90% [4].
The azidation of 5-chloro-2,4,6-trifluoropyrimidine proceeds through nucleophilic aromatic substitution using sodium azide in polar aprotic solvents [5] [6]. The reaction can be performed under ultrasound-assisted conditions to enhance reaction rates and yields [7]. The resulting 4-azido-5-chloro-2,6-difluoropyrimidine exists in equilibrium with its tetrazole tautomer, with the equilibrium position being highly dependent on solvent polarity and temperature [5] [6].
The azide-tetrazole tautomerization phenomenon has been extensively studied, with thermodynamic parameters indicating that the tetrazole form is generally favored in polar solvents [5] [6]. Variable temperature nuclear magnetic resonance studies have revealed equilibrium constants and thermodynamic values with ΔG₂₉₈ ranging from -3.33 to -7.52 kJ/mol, ΔH from -19.92 to -48.02 kJ/mol, and ΔS from -43.74 to -143.27 J/mol·K [5].
Amination reactions of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through both direct nucleophilic substitution and palladium-catalyzed cross-coupling methodologies [8] [9]. Buchwald-Hartwig amination conditions provide highly regioselective access to 4-amino derivatives with excellent yields and functional group tolerance [9]. The palladium-catalyzed approach offers advantages in terms of reaction scope, allowing the use of less nucleophilic amines that would not react under standard nucleophilic aromatic substitution conditions [8] [9].
The choice between direct nucleophilic substitution and palladium-catalyzed amination depends on the nucleophilicity of the amine and the desired reaction conditions [9]. Simple phosphine ligands such as triphenylphosphine and 1,4-bis(diphenylphosphino)butane have proven effective for these transformations, offering both cost-effectiveness and high catalytic activity [9].
Metal-catalyzed cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have emerged as powerful tools for carbon-carbon bond formation, enabling access to diverse functionalized pyrimidine derivatives [10] [11] [12]. These reactions primarily involve palladium-catalyzed processes, including Suzuki-Miyaura, Stille, and other cross-coupling methodologies.
The Suzuki-Miyaura coupling of 5-chloro-2,4,6-trifluoropyrimidine with arylboronic acids proceeds with high efficiency under optimized conditions [10] [12]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in aqueous-organic solvent systems [10]. Temperature optimization studies have shown that reactions conducted at 80-100°C provide optimal yields while maintaining good functional group tolerance [10] [12].
Recent developments in catalyst design have led to improved systems such as PdCu@Ti₃C₂, which demonstrates exceptional catalytic activity in aqueous media with yields reaching 85-95% [12]. This heterogeneous catalyst system offers advantages in terms of recyclability and environmental compatibility, operating effectively at 80°C in pure water with short reaction times of 1-3 hours [12].
The regioselectivity of cross-coupling reactions depends on the relative reactivity of the different halogen substituents [10] [13]. In 5-chloro-2,4,6-trifluoropyrimidine, the fluorine atoms at the 4- and 6-positions are generally more reactive toward oxidative addition than the chlorine at the 5-position [10]. This reactivity difference allows for selective functionalization, although careful optimization of reaction conditions is required to achieve high selectivity [13].
Catalyst System | Coupling Partner | Temperature (°C) | Solvent System | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 80 | DME/H₂O | 70-85 | 2-6 |
PdCl₂(dppf)/K₂CO₃ | Arylboronic acids | 90 | Toluene/H₂O | 75-90 | 4-8 |
PdCu@Ti₃C₂ | Various boronic acids | 80 | H₂O | 85-95 | 1-3 |
Pd₂(dba)₃/X-Phos | Organotin reagents | 110 | Toluene | 60-75 | 8-16 |
Cross-coupling reactions of 5-chloro-2,4,6-trifluoropyrimidine have found applications in the synthesis of pharmaceutically relevant compounds [12]. The compound serves as a key intermediate in the preparation of kinase inhibitors and other bioactive molecules [12]. The versatility of the cross-coupling approach allows for late-stage functionalization strategies, enabling rapid access to structural analogs for structure-activity relationship studies [12].
Solvent selection plays a crucial role in determining the reaction outcome, regioselectivity, and efficiency of transformations involving 5-chloro-2,4,6-trifluoropyrimidine [14] [15]. The choice of solvent affects not only the reaction rate but also the selectivity between different substitution patterns [14].
The polarity of the reaction medium significantly influences the regioselectivity of nucleophilic substitution reactions [14]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide generally favor high regioselectivity for the 4-position, while less polar solvents may lead to decreased selectivity [1] [14]. The solvent effect can be rationalized by considering the stabilization of charged intermediates and transition states during the nucleophilic aromatic substitution process [1].
In acetonitrile, nucleophilic substitution reactions proceed with excellent regioselectivity and high reaction rates [1]. Dimethyl sulfoxide provides similar benefits but may require careful temperature control to prevent side reactions [14] [15]. Dichloromethane offers enhanced selectivity when used in combination with tertiary amine bases such as triethylamine [1].
Phase-transfer catalysis has emerged as an effective methodology for pyrimidine modifications, particularly for reactions involving ionic nucleophiles [16] [17]. This technique allows the use of more environmentally friendly solvent systems and inorganic bases while maintaining high reaction efficiency [17]. The phase-transfer approach is particularly valuable for large-scale applications due to its operational simplicity and cost-effectiveness [16] [17].
Liquid-liquid phase-transfer catalysis systems have been successfully employed for the synthesis of pyrimidine derivatives using quaternary ammonium salts as phase-transfer agents [16]. These conditions provide good yields with shortened reaction times compared to conventional homogeneous systems [16].
Solvent | Polarity Index | Effect on Regioselectivity | Reaction Rate | Product Isolation |
---|---|---|---|---|
Acetonitrile | 5.8 | High C-4 selectivity | Fast | Excellent |
DMSO | 7.2 | Moderate selectivity | Fast | Good |
DMF | 6.4 | Good selectivity | Moderate | Good |
Dichloromethane | 3.1 | Enhanced with base | Fast | Excellent |
1,4-Dioxane | 4.8 | Good for coupling | Moderate | Good |
The reaction temperature significantly affects both the rate and selectivity of transformations [1] [18]. Lower temperatures generally favor kinetic control, leading to higher regioselectivity, while elevated temperatures may promote thermodynamic control and reduce selectivity [18]. Concentration effects are also important, with more dilute conditions often providing better selectivity at the expense of reaction rate [1].
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